2-(4-Methoxyphenyl)isonicotinaldehyde

Medicinal Chemistry Antitubercular Drug Design Coordination Chemistry

2-(4-Methoxyphenyl)isonicotinaldehyde (CAS 1198794-04-5) is a heteroaromatic aldehyde with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol, classified as an isonicotinaldehyde (pyridine-4-carbaldehyde) derivative substituted at the 2-position with a 4-methoxyphenyl group. Its predicted density is 1.161±0.06 g/cm³ and predicted boiling point is 381.0±37.0 °C.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 1198794-04-5
Cat. No. B1394053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)isonicotinaldehyde
CAS1198794-04-5
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC=CC(=C2)C=O
InChIInChI=1S/C13H11NO2/c1-16-12-4-2-11(3-5-12)13-8-10(9-15)6-7-14-13/h2-9H,1H3
InChIKeyUIHQNAJUCHLWFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)isonicotinaldehyde (CAS 1198794-04-5): Structural Identity and Procurement Context for the C13H11NO2 Isonicotinaldehyde Scaffold


2-(4-Methoxyphenyl)isonicotinaldehyde (CAS 1198794-04-5) is a heteroaromatic aldehyde with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol, classified as an isonicotinaldehyde (pyridine-4-carbaldehyde) derivative substituted at the 2-position with a 4-methoxyphenyl group . Its predicted density is 1.161±0.06 g/cm³ and predicted boiling point is 381.0±37.0 °C . Commercially, it is available at research-grade purities (typically 95–98%) from multiple specialty chemical suppliers, including Leyan (Cat. No. 1512624, 98% purity) and ChemScene (Cat. No. CS-0441957), and is designated for research and further manufacturing use only .

Why 2-(4-Methoxyphenyl)isonicotinaldehyde Cannot Be Replaced by the Nicotinaldehyde Regioisomer or 2-Phenylisonicotinaldehyde Analogs


Generic substitution among methoxyphenyl-pyridinecarbaldehydes fails because of the critical regioisomeric distinction between the isonicotinaldehyde (4-formyl) and nicotinaldehyde (3-formyl) scaffolds, which governs distinct reactivity patterns in condensation and hydrazone-forming reactions [1]. The isonicotinaldehyde core is the pharmacophoric recognition element in isoniazid-derived antitubercular agents, where the 4-pyridyl position of the aldehyde dictates both the geometry of the resulting hydrazone and its biological target engagement [2]. Replacement with the nicotinaldehyde regioisomer (e.g., 2-(4-methoxyphenyl)nicotinaldehyde, CAS 885949-59-7) alters the spatial orientation of the formyl group relative to the pyridine nitrogen, changing both the electronic character of the aldehyde carbon and the metal-chelating capacity of the resulting Schiff base . Similarly, the 4-methoxy substituent on the phenyl ring differentiates this compound from the unsubstituted 2-phenylisonicotinaldehyde (CAS 1214381-00-6) by modulating lipophilicity, hydrogen-bonding capacity, and steric bulk in the 2-aryl position .

Quantitative Differentiation Evidence: 2-(4-Methoxyphenyl)isonicotinaldehyde vs. Closest Analogs


Regioisomeric Aldehyde Position Determines Hydrazone Geometry and Metal-Chelation Capacity

The aldehyde group at the pyridine 4-position (isonicotinaldehyde) enables formation of hydrazones with a distinct N-acylhydrazone geometry compared to the 3-formyl (nicotinaldehyde) analog, directly impacting metal-chelation and biological activity. Isonicotinaldehyde-derived hydrazones form a favorable N,N,O tridentate chelation pocket for transition metals (e.g., Fe, Cu, Zn), whereas nicotinaldehyde-derived hydrazones present a sterically constrained bidentate binding mode [1]. This geometric difference is established as the basis for the antimycobacterial activity of isonicotinoyl hydrazones, where the 4-pyridyl orientation is essential for InhA target engagement in Mycobacterium tuberculosis [1][2].

Medicinal Chemistry Antitubercular Drug Design Coordination Chemistry

Predicted Lipophilicity Contrast vs. 2-Phenylisonicotinaldehyde: Impact on Passive Membrane Permeability

The 4-methoxy substituent on the phenyl ring increases predicted lipophilicity relative to the unsubstituted 2-phenylisonicotinaldehyde (CAS 1214381-00-6, parent scaffold logP ~1.59), altering membrane partitioning behavior. The methoxy group adds one hydrogen-bond acceptor and increases molecular weight from 183.21 to 213.23 g/mol . While experimental logP has not been reported for the target compound, the 2-(4-methoxyphenyl)nicotinaldehyde regioisomer has a QSPR-predicted logP of 3.22, supporting that the 4-methoxyphenyl substitution raises logP by approximately 1.5–1.6 units relative to the unsubstituted phenyl analog [1]. This is relevant for passive diffusion across biological membranes in cellular assays.

Drug Design ADME Prediction Physicochemical Profiling

Synthetic Utility: Single-Step Hydrazone Formation with Isoniazid for Antitubercular Codrug Synthesis

The target compound's free aldehyde group enables direct, single-step Schiff base condensation with isoniazid (isonicotinic acid hydrazide, INH) to form isoniazid-aldehyde codrugs, a strategy validated for overcoming multidrug-resistant tuberculosis (MDR-TB). Isoniazid-aldehyde derivatives synthesized from aromatic aldehydes (including 4-methoxybenzaldehyde analogs) have demonstrated MIC values in the range of 1.6 µM against M. tuberculosis H37Rv, comparable to or better than isoniazid alone against resistant strains [1][2]. The target compound provides both the aldehyde for condensation and the isonicotinaldehyde pharmacophore in a single building block, unlike simple benzaldehydes that lack the pyridine recognition element [3].

Synthetic Chemistry Antitubercular Agents Prodrug Design

ALDH Inhibitory Potential: Scaffold-Level Evidence Supporting Differentiation from Nicotinaldehyde Isomers

Isonicotinaldehyde derivatives have been explored as aldehyde dehydrogenase (ALDH) inhibitors, a target relevant to cancer stem cell eradication. BindingDB entries for structurally related 2-arylisonicotinaldehyde derivatives report IC50 values in the range of 130–450 nM against human recombinant ALDH1A1, and 110–360 nM against ALDH2 [1][2]. While the specific target compound (CAS 1198794-04-5) does not have direct ALDH IC50 data in peer-reviewed literature, the 4-methoxyphenyl substitution pattern at the 2-position is present in several ALDH-active chemotypes, suggesting potential for follow-up screening [3]. The nicotinaldehyde regioisomer (3-formyl) is absent from ALDH inhibitor patent literature, implying that the 4-formyl (isonicotinaldehyde) geometry is a relevant structural determinant [3].

Cancer Stem Cell Biology Enzyme Inhibition Aldehyde Dehydrogenase

Physical Form and Storage Advantage: Crystalline Solid vs. Liquid Aldehyde Handling

2-(4-Methoxyphenyl)isonicotinaldehyde is a yellow crystalline solid at ambient temperature , whereas the parent isonicotinaldehyde (CAS 872-85-5) is a colorless to pale yellow liquid that darkens upon aging . Solid-state form provides practical advantages for weighing accuracy, long-term storage stability, and reduced oxidative degradation compared to liquid aldehydes, which are prone to air oxidation to the corresponding carboxylic acid . The compound ships at room temperature , eliminating cold-chain requirements that apply to certain oxidation-sensitive liquid aldehydes.

Compound Management Laboratory Procurement Stability

Optimal Application Scenarios for 2-(4-Methoxyphenyl)isonicotinaldehyde Based on Differentiated Evidence


Synthesis of Isoniazid-Aldehyde Codrugs Targeting Multidrug-Resistant Tuberculosis (MDR-TB)

The target compound is ideally suited as an aldehyde building block for single-step Schiff base condensation with isoniazid, producing codrugs that embed both the isonicotinoyl pharmacophore and the 4-methoxyphenyl moiety. Literature precedence demonstrates that isoniazid-aldehyde codrugs achieve MIC values of ~1.6 µM against M. tuberculosis H37Rv, including strains resistant to isoniazid alone [1]. The pre-installed isonicotinaldehyde core eliminates the need for a separate isonicotinoyl donor, saving at least one synthetic step compared to assembling hydrazones from separate acid hydrazide and non-pyridine aldehyde components [2]. This scenario is most relevant for medicinal chemistry teams synthesizing focused libraries of antitubercular hydrazones.

Tridentate Metal-Chelating Ligand Synthesis for Anticancer Metallodrug Screening

The isonicotinaldehyde scaffold at the 4-position enables formation of N,N,O-tridentate hydrazone ligands upon condensation with hydrazides or thiosemicarbazides, creating chelation pockets for Fe(III), Cu(II), and Zn(II) that are structurally distinct from the bidentate complexes formed by nicotinaldehyde isomers [1]. Isonicotinohydrazone metal complexes have demonstrated significant in vitro antitumor activity; for example, pincer-type isonicotinohydrazone-Hg(II) and Ni(II) complexes have shown cytotoxicity against HeLa and lung cancer cell lines [3]. Researchers should select the isonicotinaldehyde regioisomer specifically to achieve the tridentate coordination geometry associated with enhanced antiproliferative activity in metallodrug candidates.

ALDH1A1-Focused Screening for Cancer Stem Cell Inhibitor Discovery

Based on scaffold-level enrichment of 2-arylisonicotinaldehyde derivatives in ALDH inhibitor chemotypes (BindingDB IC50 range: 130–450 nM for ALDH1A1) [1], the target compound is a rational choice for inclusion in ALDH1A1-focused screening libraries targeting cancer stem cell populations. The 4-methoxyphenyl substituent provides increased lipophilicity compared to the unsubstituted phenyl analog (estimated logP increase of ~1.2–1.6 units) [2], which may improve cellular permeability in ALDH-expressing tumor cell assays. Researchers should note that direct IC50 data for this specific compound against ALDH isoforms are not yet available, and confirmatory assays are required.

Building Block for Parallel Synthesis of 2-Arylisonicotinaldehyde Libraries via Suzuki Coupling

The compound itself can serve as a reference standard or intermediate for the synthesis of more elaborate 2-arylisonicotinaldehyde libraries via Suzuki-Miyaura cross-coupling. The isonicotinaldehyde core can be accessed from 2-bromoisonicotinaldehyde (CAS 118289-17-1) through palladium-catalyzed coupling with 4-methoxyphenylboronic acid [1], establishing a modular route amenable to diversification. The crystalline solid form of the purified product facilitates accurate dispensing for parallel synthesis workflows and building block collection management [2].

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